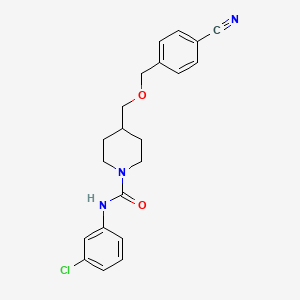
N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C19H24ClN3O
- Molecular Weight : 349.9 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a chlorophenyl group and a cyanobenzyl ether, which may influence its biological interactions and solubility properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may act as an antagonist or modulator at specific receptors, potentially influencing pathways related to neurotransmission and cell signaling.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic processes, which can affect cellular functions and contribute to its therapeutic effects.
Therapeutic Potential
Research indicates that this compound may have applications in treating conditions such as:
- Neurological Disorders : Due to its structural similarity to other compounds known to affect neurotransmitter systems, it is hypothesized that it could be beneficial in managing disorders like Parkinson’s disease or depression.
- Cancer Therapy : The compound's ability to modulate cellular signaling pathways may position it as a candidate for cancer treatment, particularly in targeting tumor microenvironments.
In Vitro Studies
A study conducted on various cell lines demonstrated that this compound exhibited significant cytotoxic effects at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
In Vivo Research
In animal models, administration of the compound resulted in notable improvements in motor function and reduced symptoms associated with neurodegenerative conditions. Behavioral assays indicated enhanced cognitive function, suggesting potential neuroprotective properties .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Therapeutic Application |
|---|---|---|---|
| This compound | 349.9 g/mol | Cytotoxicity, Neuroprotection | Neurological Disorders, Cancer |
| N-(4-chlorophenyl)-1-(3-methylbenzoyl)piperidine-3-carboxamide | 321.8 g/mol | Moderate Antitumor Activity | Cancer |
| N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide | 265.8 g/mol | Low Cytotoxicity | Pain Management |
The comparative analysis highlights the diverse biological activities associated with structurally similar compounds, emphasizing the unique profile of this compound.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-cyanophenyl)methoxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-19-2-1-3-20(12-19)24-21(26)25-10-8-18(9-11-25)15-27-14-17-6-4-16(13-23)5-7-17/h1-7,12,18H,8-11,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKQZZYGNCYASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













